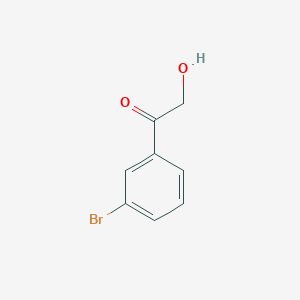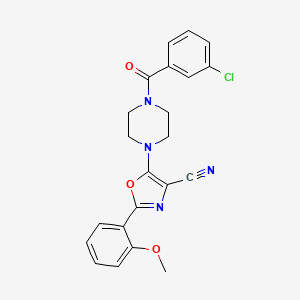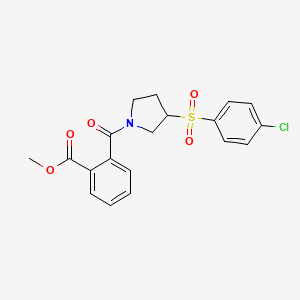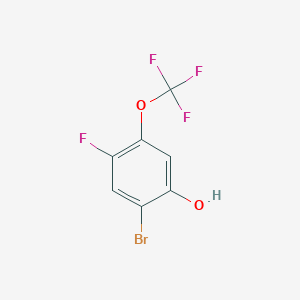
4-Methyl-2-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(trifluoromethyl)benzaldehyde is a reactant that has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents . It is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .
Synthesis Analysis
The general procedure for the synthesis of 4-Methyl-2-(trifluoromethyl)benzaldehyde involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .
Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(trifluoromethyl)benzaldehyde is C8H5F3O. It has a molecular weight of 174.12 g/mol . The InChI string representation of its structure is InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H .
Chemical Reactions Analysis
4-Methyl-2-(trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .
Physical And Chemical Properties Analysis
4-Methyl-2-(trifluoromethyl)benzaldehyde is a clear liquid with a refractive index of 1.463. It has a boiling point of 66-67°C at 13 mmHg and a density of 1.275 g/mL at 25°C .
科学的研究の応用
Facile Synthesis of Fluorinated Microporous Polyaminals
This compound is used in the synthesis of fluorinated microporous polyaminals, which demonstrate increased surface areas and effective tailoring of pore sizes. The presence of methyl and trifluoromethyl groups enhances CO2 adsorption capabilities, making these materials suitable for carbon capture technologies (Li, Zhang, & Wang, 2016).
Synthesis and Optical Properties of Metal Complexes
4-Methyl-2-(trifluoromethyl)benzaldehyde has been utilized in the synthesis of aluminum and zinc complexes, with significant improvements in thermal stability and optical properties. These complexes exhibit potential applications in the fields of photoluminescence and material science (Barberis & Mikroyannidis, 2006).
Electrosynthesis in Ionic Liquids
The compound's reduction in room-temperature ionic liquids has been studied, offering insights into its electrochemical behaviors and potential applications in electrosynthesis processes (Doherty & Brooks, 2004).
New Soluble Polyimides
Aromatic diamine derived from 4-Methyl-2-(trifluoromethyl)benzaldehyde has been synthesized for the preparation of fluorinated polyimides. These polymers show excellent solubility, optical transparency, and thermal stability, indicating their utility in advanced polymer materials (Wang, Zhao, & Li, 2012).
Synthesis of High-Density Aviation Fuels
The compound plays a role in the development of high-density aviation fuels, where it contributes to the synthesis of tricyclic alkanes. This innovation represents a sustainable approach to fuel production, utilizing biomass as a starting material (Xu et al., 2018).
Selective Ultrasonic Electrosynthesis
In a novel application, 4-Methyl-2-(trifluoromethyl)benzaldehyde has been synthesized through selective ultrasonic electrosynthesis, demonstrating the feasibility and efficiency of this technique for the production of valuable chemical intermediates (Hu, 2014).
Safety and Hazards
4-Methyl-2-(trifluoromethyl)benzaldehyde is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised . It is also classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 .
特性
IUPAC Name |
4-methyl-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGFDHVQVPULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole](/img/structure/B2603639.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)


![5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one](/img/structure/B2603648.png)

![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
![2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2603651.png)
![N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2603652.png)
![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)
![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2603657.png)
![(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2603658.png)
